2-(4-fluorophenoxy)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide
Overview
Description
2-(4-fluorophenoxy)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide is a useful research compound. Its molecular formula is C20H23FN2O3 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.16927076 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective Acetylation for Drug Synthesis
One significant application involves the chemoselective acetylation of aminophenols to create intermediates like N-(2-hydroxyphenyl)acetamide, which is crucial in synthesizing antimalarial drugs. This process utilizes immobilized lipase as a catalyst, exploring different acyl donors and optimizing various parameters such as solvent choice, temperature, and catalyst loading to improve yield and selectivity. Such methodologies are fundamental in developing efficient synthetic routes for pharmaceuticals (Magadum & Yadav, 2018).
Development of Novel Electrophilic Fluorinating Agents
Research on N-halogeno compounds has led to the creation of potent electrophilic fluorinating agents like Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], which showcases selective fluorination capabilities under mild conditions. Such compounds are pivotal in synthesizing fluorinated analogs of pharmaceuticals, enhancing their pharmacokinetic properties and biological activity (Banks, Besheesh, & Tsiliopoulos, 1996).
Synthesis of Acetamide Derivatives with Potential Therapeutic Applications
The synthesis and characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides have been explored, demonstrating the broad applicability of such compounds in medicinal chemistry. These novel compounds, synthesized from primary compounds like 3-fluoro-4-cyanophenol, underline the importance of acetamide derivatives in developing new therapeutic agents (Man-li, 2008).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A noteworthy application is the development of 2-(substituted phenoxy) Acetamide derivatives, displaying significant anticancer, anti-inflammatory, and analgesic activities. These derivatives have been evaluated against various cancer cell lines and in models of inflammation and pain, highlighting their potential as multifunctional therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Gastrokinetic Activity Enhancement
Another critical application is the synthesis and evaluation of benzamide derivatives with enhanced gastrokinetic activity. Compounds such as 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide citrate (AS-4370) and related analogs have been developed to improve gastrointestinal motility without the adverse effects associated with dopamine D2 receptor antagonism, offering potential improvements over existing treatments (Kato et al., 1991).
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-(4-morpholin-4-ylphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-15(22-20(24)14-26-19-8-4-17(21)5-9-19)16-2-6-18(7-3-16)23-10-12-25-13-11-23/h2-9,15H,10-14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBYNNOLYDWNGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOCC2)NC(=O)COC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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